tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate
Overview
Description
tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in research and development within the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate typically involves the protection of amines using carbamates. One common method is the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group . The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate involves its role as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) or heat . This selective deprotection allows for the stepwise synthesis of complex molecules.
Comparison with Similar Compounds
tert-Butyl (6-chloro-4-hydroxypyridin-3-yl)carbamate can be compared to other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the pyridine ring and chlorine atom.
Benzyl carbamate: Contains a benzyl group instead of the tert-butyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used as a protecting group for amines, but removed under basic conditions.
These comparisons highlight the unique properties of this compound, particularly its stability and selective deprotection under acidic conditions.
Properties
IUPAC Name |
tert-butyl N-(6-chloro-4-oxo-1H-pyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-6-5-12-8(11)4-7(6)14/h4-5H,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLIXPPZYWDTRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC(=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143868 | |
Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-05-5 | |
Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(6-chloro-4-hydroxy-3-pyridinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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